1-(4-Nitrophenyl)ethane-1,2-diol
Overview
Description
1-(4-Nitrophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a diol functional group.
Scientific Research Applications
Biological Studies : "1-(2′-Nitrophenyl)-1,2-ETHANEDIOL" moiety is used in biological studies, particularly in the creation of photosensitive fatty acid precursors for arachidonic acid research (Jie et al., 1997).
Pharmaceutical Applications : A cycloadduct, "(E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one," derived from a related compound, has potential applications in pharmaceuticals (Kariuki et al., 2022).
Chemical Synthesis and Analysis : Various studies involve the reaction of related compounds, such as "1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane," with different bases in aprotic solvents, highlighting its relevance in chemical synthesis and analysis (Jarczewski et al., 1986).
Material Science and Engineering : The study of the physical properties of related compounds, such as "1,2-di-(p-XC6H4)ethanes," contributes to material science, particularly in understanding molecular dynamics and vibrational spectra (Kamalova et al., 2001).
Catalysis Research : Research involving "1-methoxy-2,4-(nitrophenyl)-ethane" in palladium-catalyzed hydrogenation explores advancements in catalysis and chemical engineering (Glavanović & Zrnčević, 1999).
Photochemistry : The photochemical C-P bond cleavage of "p-nitrobenzylphosphonate ions" leads to the formation of products including "1,2-bis(4-nitrophenyl)ethane," signifying its role in photochemical studies (Okamoto et al., 1987).
Solvent Extraction and Separation : The effectiveness of selective solvents in separating compounds like "1-Bromo-2-(p-nitrophenoxy)ethane" from similar substances is crucial for producing high-quality chemical products (Liu Qiao-yun, 2004).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)ethane-1,2-diol can be synthesized through several methodsThe reaction typically requires controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes followed by purification steps to isolate the compound. The use of advanced techniques such as chromatography and crystallization helps achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Aminophenyl)ethane-1,2-diol.
Common Reagents and Conditions:
Oxidation: Common
Properties
IUPAC Name |
1-(4-nitrophenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHBFHEOQUUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399497 | |
Record name | 1-(4-nitrophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88057-19-6 | |
Record name | 1-(4-nitrophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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